molecular formula C14H22N2O2 B020906 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate CAS No. 102259-71-2

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate

Cat. No. B020906
M. Wt: 250.34 g/mol
InChI Key: RVUZYQTZWOCHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The exact mechanism of action of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate involves the reaction of 2-methyl-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.

Scientific Research Applications

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation.
Another area of research is its anti-cancer properties. Studies have shown that 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate can induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

properties

CAS RN

102259-71-2

Product Name

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

acetic acid;2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine

InChI

InChI=1S/C12H18N2.C2H4O2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;1-2(3)4/h2-5,10H,6-9,13H2,1H3;1H3,(H,3,4)

InChI Key

RVUZYQTZWOCHAE-UHFFFAOYSA-N

SMILES

CC1CCC2=CC=CC=C2N1CCN.CC(=O)O

Canonical SMILES

CC1CCC2=CC=CC=C2N1CCN.CC(=O)O

synonyms

1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate

Origin of Product

United States

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